6-((2,4-Dinitrophenyl)amino)hexanoic acid, also known as DNP-X acid, serves as a valuable building block in the development of probes specifically recognized by anti-DNP antibodies. These probes find application in various research areas, including:
DNP-X acid can be conjugated to biomolecules like proteins, peptides, or carbohydrates to create immunogens or haptens. When introduced into an organism, these conjugates elicit an immune response, leading to the production of anti-DNP antibodies. Subsequent detection of these antibodies using DNP-X acid-labeled probes allows for the sensitive and specific detection of the target biomolecule in various immunoassay formats, including ELISA and Western blotting .
DNP-X acid can be attached to cellular components like proteins or lipids, enabling the specific labeling and tracking of these components within living cells. This approach proves valuable in studying cellular processes, such as protein trafficking and localization .
DNP-X acid exhibits excellent quenching properties towards the fluorescence of tryptophan (Trp) and tyrosine (Tyr) residues, making it a valuable tool in FRET experiments. FRET is a non-radiative energy transfer phenomenon occurring between two fluorophores (donor and acceptor) in close proximity. By attaching DNP-X acid (acceptor) to a biomolecule labeled with a fluorescent donor (e.g., Trp or Tyr), researchers can monitor changes in the donor's fluorescence intensity, which reflects the distance and interaction between the labeled biomolecules . This technique finds applications in studying various biological processes, such as protein-protein interactions, enzyme activity, and conformational changes.
While the aforementioned applications are most prominent, DNP-X acid also finds use in other research areas, including:
DNP-X acid can be used as a crosslinking agent to covalently link biomolecules, allowing researchers to study protein-protein interactions and protein complexes .
DNP-X acid can be employed in solid-phase synthesis of peptides and other biomolecules, facilitating the incorporation of the DNP group for subsequent detection or manipulation .
6-((2,4-Dinitrophenyl)amino)hexanoic acid, also known as N-(2,4-dinitrophenyl)aminohexanoic acid, is a C-nitro compound characterized by the presence of a hexanoic acid backbone with a (2,4-dinitrophenyl)amino substituent at the sixth carbon position. Its molecular formula is C₁₂H₁₅N₃O₆, with a molecular weight of approximately 297.27 g/mol. The compound features two nitro groups on the aromatic ring, which contribute to its chemical reactivity and biological properties .
DNP-X acid's primary function lies in its amine-reactive DNP group. This group can covalently bind to primary amines (NH2) present in biomolecules like proteins and nucleic acids []. This property allows researchers to label biomolecules with DNP for detection and quantification purposes.
For example, DNP-X acid can be used to label free amino groups on proteins, allowing their separation and visualization through techniques like gel electrophoresis. Additionally, DNP-X acid can act as a fluorescence quencher when attached near fluorophores (light-emitting molecules) on biomolecules. This property allows researchers to study protein-protein interactions or conformational changes based on changes in fluorescence intensity [].
The chemical reactivity of 6-((2,4-Dinitrophenyl)amino)hexanoic acid is primarily attributed to its amino and nitro functional groups. It can undergo various reactions, including:
6-((2,4-Dinitrophenyl)amino)hexanoic acid exhibits significant biological activity, particularly in immunological contexts. It is recognized by anti-dinitrophenyl antibodies, making it valuable as a probe in immunological assays. This recognition allows for the study of antibody-antigen interactions and can be utilized in various diagnostic applications .
Additionally, the compound's structure suggests potential antimicrobial properties due to the presence of the dinitrophenyl moiety, which has been associated with various biological effects.
The synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic acid typically involves the following steps:
Alternative synthetic routes may involve different amine precursors or variations in reaction conditions to optimize yield and purity .
6-((2,4-Dinitrophenyl)amino)hexanoic acid has several applications:
Interaction studies involving 6-((2,4-Dinitrophenyl)amino)hexanoic acid focus on its binding affinity with antibodies and other biomolecules. Research indicates that this compound can effectively bind to anti-dinitrophenyl antibodies, enabling its use as a standard in various immunoassays. Additionally, studies may explore its interactions with cellular components to assess potential cytotoxicity or therapeutic effects .
Several compounds share structural characteristics with 6-((2,4-Dinitrophenyl)amino)hexanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminohexanoic Acid | Simple amino acid structure | Lacks nitro groups; less reactive |
| 6-Aminohexanoic Acid | Similar backbone but without dinitrophenyl group | Does not exhibit antibody recognition properties |
| N-(2-Nitrophenyl)aminohexanoic Acid | Contains one nitro group | Less potent in immunological applications |
| Fmoc-Lys(2,4-DNP)-OH | Contains Fmoc protecting group | More complex structure; used in peptide synthesis |
The presence of two nitro groups in 6-((2,4-Dinitrophenyl)amino)hexanoic acid enhances its reactivity and specificity for antibody binding compared to similar compounds .
The synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic acid relies primarily on nucleophilic aromatic substitution reactions involving 2,4-dinitrofluorobenzene (also known as Sanger's reagent) as the electrophilic coupling partner [15]. The reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions, where the highly electrophilic aromatic ring, activated by two nitro groups, undergoes attack by the nucleophilic amino group [16] [20].
The coupling reaction follows a stepwise mechanism where the nucleophile first attacks the electron-deficient aromatic carbon bearing the fluorine substituent [20]. The presence of nitro groups in the ortho and para positions relative to the fluorine leaving group significantly enhances the electrophilicity of the aromatic system through their strong electron-withdrawing effects [22]. This activation allows fluorine to act as an effective leaving group, despite the typically strong carbon-fluorine bond [15].
Table 1. Reaction Conditions for 2,4-Dinitrofluorobenzene Coupling Reactions
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 25-70°C | Higher temperatures accelerate reaction but may cause side reactions [19] [34] |
| pH | 8.0-10.5 | Basic conditions favor nucleophilic attack [8] [19] |
| Solvent | Ethanol, Acetonitrile | Aprotic solvents generally preferred for nucleophilic substitution [19] [34] |
| Reaction Time | 30 minutes - 24 hours | Varies with substrate reactivity [5] [19] |
The mechanism involves formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups through resonance delocalization [20]. The reaction rate is significantly influenced by the basicity and nucleophilicity of the attacking amino group, with more basic amines generally reacting faster under comparable conditions [36].
The preparation of 6-((2,4-Dinitrophenyl)amino)hexanoic acid involves the functionalization of 6-aminohexanoic acid (epsilon-aminocaproic acid) through selective modification of the terminal amino group while preserving the carboxylic acid functionality [4]. The synthesis typically employs protecting group strategies to ensure selective reaction at the desired position [41].
6-Aminohexanoic acid serves as a versatile building block due to its bifunctional nature, containing both amino and carboxyl groups separated by a flexible alkyl chain [4]. The compound's zwitterionic character in aqueous solution requires careful consideration of reaction conditions to achieve selective functionalization [42].
Table 2. Synthetic Approaches for Aminohexanoic Acid Derivatives
| Method | Yield Range | Reaction Conditions | Selectivity |
|---|---|---|---|
| Direct coupling with 2,4-dinitrofluorobenzene | 70-85% | Basic aqueous medium, 25°C [33] | High for amino group |
| Protected ester intermediate | 85-95% | Organic solvent, elevated temperature [41] | Complete selectivity |
| Solid-phase synthesis | 60-80% | Resin-bound substrate [17] | Variable depending on resin |
The functionalization strategy often involves initial protection of the carboxylic acid group as an ester or amide to prevent unwanted side reactions during the coupling process [43]. This approach ensures that the nucleophilic substitution occurs exclusively at the amino terminus, maintaining the structural integrity of the hexanoic acid backbone [41].
Alternatively, direct coupling reactions can be performed under carefully controlled pH conditions where the carboxylic acid exists predominantly in its deprotonated form, reducing its reactivity toward electrophilic species while maintaining the nucleophilicity of the amino group [33]. The optimal pH range for such reactions typically falls between 8.0 and 9.5, where the amino group retains sufficient nucleophilicity for efficient coupling [8].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-((2,4-Dinitrophenyl)amino)hexanoic acid through analysis of both proton and carbon-13 chemical environments [21]. The compound exhibits characteristic spectral features that allow for unambiguous identification and purity assessment.
In proton Nuclear Magnetic Resonance spectra, the aromatic protons of the 2,4-dinitrophenyl moiety appear as distinct multiplets in the downfield region between 7.5 and 8.5 parts per million [21] [22]. The ortho protons adjacent to the nitro groups typically resonate at the lowest field due to the strong deshielding effects of the electron-withdrawing substituents [22].
Table 3. Characteristic Proton NMR Chemical Shifts for 6-((2,4-Dinitrophenyl)amino)hexanoic acid
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-3 | 8.2-8.3 | Doublet | 1H [21] |
| Aromatic H-5 | 7.5-7.6 | Doublet of doublets | 1H [21] |
| Aromatic H-6 | 7.6-7.7 | Doublet | 1H [21] |
| N-H proton | 6.5-7.0 | Broad singlet | 1H [8] |
| α-CH₂ to amino | 3.2-3.4 | Triplet | 2H [21] |
| Alkyl chain CH₂ | 1.2-1.8 | Complex multiplet | 6H [21] |
The amino hexanoic acid portion displays characteristic aliphatic proton signals, with the methylene group adjacent to the amino nitrogen appearing as a triplet around 3.2-3.4 parts per million due to coupling with the neighboring methylene group [21]. The remaining alkyl chain protons appear as complex multiplets in the 1.2-1.8 parts per million region, with the carboxyl-adjacent methylene group slightly deshielded compared to the internal chain positions [21].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with the nitro-bearing carbons appearing significantly downfield due to the electron-withdrawing effects [22]. The carbonyl carbon of the carboxylic acid group typically resonates around 175-180 parts per million, while the aliphatic carbons appear in their expected upfield regions [11].
High-Performance Liquid Chromatography serves as the primary analytical method for purity determination and quantitative analysis of 6-((2,4-Dinitrophenyl)amino)hexanoic acid [2] [8]. The compound's chromophoric properties, derived from the 2,4-dinitrophenyl group, enable sensitive ultraviolet detection at characteristic wavelengths.
The optimal detection wavelength for 2,4-dinitrophenyl derivatives occurs at 380 nanometers, where these compounds exhibit maximum absorption [8]. This wavelength provides excellent sensitivity and selectivity for detection, allowing for quantification at low concentration levels with minimal interference from common impurities [8].
Table 4. HPLC Analytical Parameters for 6-((2,4-Dinitrophenyl)amino)hexanoic acid
| Parameter | Specification | Performance Criteria |
|---|---|---|
| Column | C18 reverse-phase | 25 cm × 4.6 mm internal diameter [8] |
| Mobile Phase | Acetonitrile:Water (gradient) | 5-95% acetonitrile over 18 minutes [8] |
| Flow Rate | 1.0-1.5 mL/min | Optimal resolution and analysis time [8] |
| Detection Wavelength | 380 nm | Maximum absorption for dinitrophenyl group [8] |
| Retention Time | 11-13 minutes | Dependent on exact mobile phase composition [8] |
| Detection Limit | 0.5-4.0 nanomoles | Per injection [8] |
Reverse-phase chromatography employing C18 stationary phases provides excellent separation of 6-((2,4-Dinitrophenyl)amino)hexanoic acid from related impurities and degradation products [8] [12]. Gradient elution systems using acetonitrile and water mixtures offer optimal resolution while maintaining reasonable analysis times [8].
The purity assessment typically requires achievement of greater than 95% purity as determined by peak area integration [2]. Recovery studies demonstrate excellent linearity across the analytical range, with typical recovery values ranging from 85% to 95% for various concentration levels [8].
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns of 6-((2,4-Dinitrophenyl)amino)hexanoic acid [30] [32]. The compound exhibits distinct fragmentation behavior under both positive and negative ionization conditions.
Under negative ion electrospray ionization conditions, 6-((2,4-Dinitrophenyl)amino)hexanoic acid forms a stable molecular anion as the base peak, characteristic of compounds containing the electron-withdrawing 2,4-dinitrophenyl group [30] [32]. The electrophilic nature of this substituent facilitates selective ionization and produces simplified mass spectra with minimal fragmentation [30].
Table 5. Mass Spectrometric Fragmentation Pattern for 6-((2,4-Dinitrophenyl)amino)hexanoic acid
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Formation Pathway |
|---|---|---|---|
| 297 [M-H]⁻ | 100 | Molecular anion | Deprotonation [30] |
| 252 | 30-40 | Loss of COOH | Carboxyl elimination [32] |
| 181 | 20-30 | Dinitrophenyl fragment | Cleavage at amino linkage [32] |
| 152 | 15-25 | Further aromatic fragmentation | Secondary fragmentation [32] |
| 122 | 10-20 | Core aromatic fragment | Multiple bond cleavages [32] |
The primary fragmentation pathway involves loss of the carboxyl group, producing a fragment ion at mass-to-charge ratio 252, which corresponds to loss of 45 mass units [32]. Secondary fragmentation leads to cleavage at the amino linkage, generating the characteristic 2,4-dinitrophenyl fragment at mass-to-charge ratio 181 [32].
Positive ion mode mass spectrometry reveals complementary fragmentation information, with protonation occurring preferentially at the amino nitrogen [26] [28]. The resulting fragmentation patterns provide additional structural confirmation and can be utilized for quantitative analysis in selected reaction monitoring experiments [29].